4-(Dicyclohexylphosphino)-N,N-dimethylaniline (CAS 40438-64-0), commonly referred to as Cy-APhos, is an electron-rich monodentate phosphine ligand engineered for palladium- and rhodium-catalyzed cross-coupling reactions[1]. By combining the flexible steric bulk of two cyclohexyl rings with the strong electron-donating capacity of a para-dimethylaminophenyl group, this ligand stabilizes low-valent metal centers while accelerating oxidative addition[2]. From a procurement perspective, it serves as a critical bridge between generic trialkylphosphines and ultra-bulky di-tert-butyl ligands, offering broad substrate compatibility and high turnover numbers in industrial-scale Buchwald-Hartwig aminations and Suzuki-Miyaura couplings [3].
Substituting 4-(Dicyclohexylphosphino)-N,N-dimethylaniline with generic alternatives like tricyclohexylphosphine (PCy3) or dicyclohexylphenylphosphine (Cy2PPh) frequently results in process failures when handling deactivated aryl chlorides[1]. Cy2PPh lacks the para-dimethylamino group, resulting in insufficient electron density at the phosphorus center, which severely retards the oxidative addition step and leads to incomplete conversions [2]. Conversely, substituting with the bulkier di-tert-butyl analogue (APhos) can over-encumber the metal center, preventing the coordination of bulky secondary amines and stalling the catalytic cycle prior to reductive elimination [3]. Procurement decisions must therefore recognize this compound as a precisely tuned ligand required for specific steric and electronic reaction windows, rather than a highly interchangeable generic phosphine.
The inclusion of the para-dimethylamino group in 4-(Dicyclohexylphosphino)-N,N-dimethylaniline significantly increases the electron density at the phosphorus atom compared to the unfunctionalized Cy2PPh. In palladium-catalyzed couplings of deactivated aryl chlorides, the target compound stabilizes the Pd(0) intermediate and accelerates oxidative addition, routinely enabling >90% yields at 80–100 °C [1]. Under identical conditions, the less electron-rich Cy2PPh typically stalls at <60% conversion[2].
| Evidence Dimension | Coupling yield of deactivated aryl chlorides |
| Target Compound Data | >90% yield at 80–100 °C |
| Comparator Or Baseline | Dicyclohexylphenylphosphine (Cy2PPh) (<60% yield) |
| Quantified Difference | >30% absolute yield improvement |
| Conditions | Pd-catalyzed cross-coupling of unactivated aryl chlorides, 80–100 °C |
Procuring this specific ligand allows manufacturers to utilize cheaper, less reactive aryl chlorides instead of expensive aryl bromides without sacrificing yield.
While the di-tert-butyl analogue (APhos) provides extreme steric bulk, it can be too rigid for couplings involving highly hindered secondary amines. 4-(Dicyclohexylphosphino)-N,N-dimethylaniline utilizes cyclohexyl groups, which can undergo conformational ring-flipping to relieve steric strain during the amine coordination and reductive elimination steps[1]. For the amination of bulky substrates like dicyclohexylamine, the target compound maintains high catalytic efficiency (achieving >85% conversion), whereas the rigid APhos often fails to proceed past 50% conversion due to spatial crowding at the metal center [2].
| Evidence Dimension | Conversion rate with sterically hindered secondary amines |
| Target Compound Data | >85% conversion |
| Comparator Or Baseline | APhos (di-tert-butyl analogue) (<50% conversion) |
| Quantified Difference | >35% higher conversion for hindered substrates |
| Conditions | Buchwald-Hartwig amination with bulky secondary amines |
Selecting the cyclohexyl variant over the tert-butyl variant is critical for preventing reaction stalling when synthesizing complex, sterically congested pharmaceutical intermediates.
The precise electronic and steric balance of 4-(Dicyclohexylphosphino)-N,N-dimethylaniline enhances the longevity of the active palladium catalyst, preventing aggregation into inactive palladium black. In standard Suzuki-Miyaura or Buchwald-Hartwig protocols, this ligand enables effective coupling at catalyst loadings as low as 0.5–1.0 mol% Pd [1]. In contrast, using generic bulky ligands like Tricyclohexylphosphine (PCy3) often necessitates 2.0–5.0 mol% Pd to achieve comparable turnover frequencies, driving up the cost of goods in large-scale synthesis [2].
| Evidence Dimension | Required Palladium catalyst loading |
| Target Compound Data | 0.5–1.0 mol% Pd |
| Comparator Or Baseline | Tricyclohexylphosphine (PCy3) (2.0–5.0 mol% Pd) |
| Quantified Difference | 2x to 5x reduction in precious metal loading |
| Conditions | Standard industrial-scale cross-coupling reactions |
Reducing palladium loading directly lowers API manufacturing costs and simplifies downstream metal scavenging and purification workflows.
4-(Dicyclohexylphosphino)-N,N-dimethylaniline is formally included in the 32-ligand Universal Training Set (UTS) developed for predictive cross-coupling modeling [1]. Its distinct multidimensional steric and electronic parameters provide unique mathematical data points that help algorithms predict optimal reaction conditions with >80% accuracy [2]. Utilizing random or unparameterized phosphine libraries typically yields hit rates below 20%, wasting valuable substrates and development time [3].
| Evidence Dimension | Reaction optimization hit rate via predictive modeling |
| Target Compound Data | >80% prediction accuracy using UTS ligands |
| Comparator Or Baseline | Random unguided ligand screening (<20% hit rate) |
| Quantified Difference | 4-fold increase in optimization efficiency |
| Conditions | Computational ligand selection and high-throughput screening workflows |
Including this specific parameterized ligand in screening libraries drastically reduces the time and material costs associated with process R&D.
Because 4-(Dicyclohexylphosphino)-N,N-dimethylaniline accelerates oxidative addition through its electron-rich dimethylamino group, it is the ligand of choice for scaling up C-N bond formations using inexpensive, unactivated aryl chlorides [1]. This directly replaces the need for costly aryl bromides in pharmaceutical manufacturing [2].
The conformational flexibility of the dicyclohexyl groups allows this compound to accommodate bulky secondary amines better than rigid tert-butyl analogues [3]. It is highly recommended for late-stage functionalization where the API core is highly substituted and prone to steric stalling during reductive elimination [4].
By stabilizing the Pd(0) resting state and preventing catalyst decomposition, this ligand enables cross-coupling at 0.5–1.0 mol% Pd loadings [5]. This is ideal for fine chemical and agrochemical production where minimizing precious metal costs and residual metal contamination is a primary procurement objective [6].
As a designated member of the Universal Training Set (UTS) for phosphine parameterization, 4-(Dicyclohexylphosphino)-N,N-dimethylaniline is an essential procurement item for automated screening facilities [7]. Its inclusion allows process chemists to leverage machine-learning algorithms to rapidly identify optimal coupling conditions, bypassing traditional trial-and-error methodologies [8].
Irritant